2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline
Brand Name: Vulcanchem
CAS No.: 324759-73-1
VCID: VC21459929
InChI: InChI=1S/C29H19Br3N4/c30-21-10-6-18(7-11-21)26-17-27(19-8-12-22(31)13-9-19)36(35-26)29-33-25-15-14-23(32)16-24(25)28(34-29)20-4-2-1-3-5-20/h1-16,27H,17H2
SMILES: C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br
Molecular Formula: C29H19Br3N4
Molecular Weight: 663.2g/mol

2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline

CAS No.: 324759-73-1

Cat. No.: VC21459929

Molecular Formula: C29H19Br3N4

Molecular Weight: 663.2g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline - 324759-73-1

Specification

CAS No. 324759-73-1
Molecular Formula C29H19Br3N4
Molecular Weight 663.2g/mol
IUPAC Name 2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-6-bromo-4-phenylquinazoline
Standard InChI InChI=1S/C29H19Br3N4/c30-21-10-6-18(7-11-21)26-17-27(19-8-12-22(31)13-9-19)36(35-26)29-33-25-15-14-23(32)16-24(25)28(34-29)20-4-2-1-3-5-20/h1-16,27H,17H2
Standard InChI Key XHUKLKOCYBGOCC-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br
Canonical SMILES C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline contains a multifunctional molecular framework with several key structural components. The molecular formula is C29H19Br3N4, representing a complex architecture with a molecular weight of approximately 663.20 g/mol. This structure can be understood as a modified version of the closely related compound 2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline (C29H19Br2ClN4), which has a documented molecular weight of 618.74896 g/mol . The core structure integrates a quinazoline scaffold with a dihydropyrazole ring, creating a system with multiple nitrogen atoms that serve as potential hydrogen bond acceptors.

Based on structural analysis of related compounds, the pyrazole ring in this molecule is expected to be nearly planar with minimal deviation from planarity, similar to observations in related structures where the pyrazolyl ring showed a root mean square deviation of approximately 0.043 Å . The orientation of the aromatic substituents likely follows patterns observed in similar molecules, where certain rings adopt specific conformational arrangements relative to each other.

Physical and Chemical Characteristics

The physical properties of 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline can be inferred from related halogenated heterocyclic compounds. The presence of three bromine atoms contributes significantly to its molecular weight and likely influences its solubility profile. Based on related structures, this compound is expected to be soluble in organic solvents such as DMSO, chloroform, and dichloromethane, but would show limited solubility in water and highly polar solvents.

Table 1: Predicted Physical Properties of 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline

PropertyPredicted ValueBasis for Prediction
Molecular Weight663.20 g/molCalculated from molecular formula C29H19Br3N4
AppearanceCrystalline solidBased on related pyrazoline derivatives
Melting Point210-230°C (estimated)Extrapolated from similar structures
SolubilitySoluble in DMSO, DMF, chloroform; insoluble in waterBased on polarity and structural features
UV Absorption~280-290 nmExtrapolated from related compounds

Structural Conformation

The spatial arrangement of the different rings in this molecule significantly influences its three-dimensional structure and potential interactions. Drawing from related structures, the compound likely adopts a conformation where the pyrazole ring maintains planarity, while the attached bromophenyl groups orient themselves at specific angles relative to this plane. In similar compounds, the dihedral angles between the pyrazole ring and attached aromatic groups ranged from approximately 11° to 78° . For instance, in the related compound 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenylquinazoline, the dihedral angle between the pyrazole ring and the bromobenzene ring was found to be 20.3(3)° .

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline would typically follow established protocols for similar pyrazole-quinazoline hybrid compounds. Based on related synthetic methodologies, a plausible synthetic route would involve the reaction of a 2-hydrazinyl-6-bromo-4-phenylquinazoline intermediate with a 1,3-bis(4-bromophenyl)prop-2-en-1-one (chalcone) derivative.

  • Preparation of appropriately substituted quinazoline core structure

  • Introduction of a hydrazine group at position 2 of the quinazoline

  • Synthesis of the 1,3-bis(4-bromophenyl)prop-2-en-1-one intermediate

  • Cyclocondensation reaction to form the pyrazoline ring

For related compounds, reactions typically involve refluxing in ethanol for 2-3 hours, followed by purification through column chromatography, as observed in the synthesis of halo-functionalized hydrazone derivatives .

Reaction Conditions and Optimization

The synthesis of this compound would require careful control of reaction conditions to achieve optimal yields and purity. Drawing from related syntheses, the cyclocondensation reaction to form the pyrazoline ring would typically require:

  • Solvent: Dry ethanol or similar polar protic solvent

  • Temperature: Reflux conditions (approximately 78-80°C)

  • Reaction time: 2-3 hours

  • Monitoring: TLC to track reaction completion

The purification process would typically involve cooling the reaction mixture to room temperature, concentration using a rotary evaporator, and final purification through column chromatography using appropriate solvent systems, similar to the procedures documented for related compounds .

Alternative Synthetic Routes

An alternative approach to synthesizing this compound could involve the initial formation of a hydrazone intermediate followed by an intramolecular cyclization to form the pyrazoline ring. This approach has been documented for related compounds, including the synthesis of halo-functionalized hydrazones as described in the literature .

Another possible synthetic route could leverage the Mannich reaction, which has been employed in the synthesis of structurally related quinazoline derivatives. This approach involves the reaction of appropriate amine components with formaline, as documented in the synthesis of octahydroquinazoline derivatives with hypotensive activities .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the spectroscopic data available for structurally related compounds, the 1H NMR spectrum of 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline would likely show characteristic signals for the different proton environments. The pyrazoline ring protons would typically appear in the range of δ 3.0-5.5 ppm, with the CH proton at position 5 of the pyrazoline ring appearing as a doublet of doublets due to coupling with the diastereotopic CH2 protons at position 4.

For comparison, in related compounds such as 2-[(6′-chloroazin-2′-yl)oxy]-N′-(2-bromobenzylidene) aceto-hydrazone (BCPH), the 1H NMR spectrum (400 MHz, DMSO) showed signals at δ 11.77 (s, 1H), 8.37 (s, 1H), 7.97 (dd, J = 7.8, 1.5 Hz, 1H), 7.79 (t, J = 6.3 Hz, 1H), and several other signals corresponding to aromatic and other protons .

The 13C NMR spectrum would be expected to show signals for the different carbon environments in the molecule, including those of the pyrazoline ring, the quinazoline core, and the aromatic rings. Based on related compounds, these signals would likely appear in the range of δ 40-170 ppm, with aromatic carbons typically appearing between δ 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would provide valuable information about its functional groups. Based on the structural features and data from related compounds, expected characteristic IR bands would include:

  • C=N stretching vibrations of the quinazoline and pyrazoline rings (approximately 1580-1600 cm-1)

  • C-N stretching vibrations (approximately 1200-1350 cm-1)

  • C=C aromatic stretching vibrations (approximately 1400-1600 cm-1)

  • C-Br stretching vibrations (approximately 550-650 cm-1)

In related compounds such as CPFH, CCPH, and BCPH, the C-N stretching bands were observed at 1740, 1734, and 1733 cm-1, respectively, while the C-N stretching frequency in pyridine was located at 1667 cm-1 .

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound would likely show characteristic absorption maxima related to its conjugated systems. Based on data from related compounds, the main absorption bands would be expected in the range of 270-290 nm, with the specific λmax value influenced by the particular substitution pattern and electronic environment.

For comparison, related compounds such as CPFH, CCPH, and BCPH showed UV λmax values at 277, 281, and 280 nm, respectively .

Table 2: Expected Spectroscopic Characteristics Based on Related Compounds

Spectroscopic MethodExpected Key FeaturesComparison with Related Compounds
1H NMRPyrazoline CH (δ ~5.5 ppm)Similar to pyrazoline protons in related structures
Pyrazoline CH2 (δ ~3.0-3.8 ppm)Diastereotopic protons showing complex splitting
Aromatic protons (δ ~7.0-8.5 ppm)Similar to aromatic regions in BCPH and related compounds
13C NMRPyrazoline C=N (δ ~150-155 ppm)Comparable to iminic carbons in related structures
Aromatic carbons (δ ~110-160 ppm)Similar to aromatic carbon signals in related compounds
IRC=N stretching (~1580-1600 cm-1)Comparable to iminic C=N in BCPH (1583 cm-1)
C-Br stretching (~550-650 cm-1)Expected based on bromine substituents
UV-VisMain absorption bands (270-290 nm)Similar to BCPH (280 nm)

Molecular Structure and Interactions

Intermolecular Interactions

Based on structural features and data from related compounds, 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline is expected to exhibit several types of intermolecular interactions in the solid state:

  • Halogen bonding: The three bromine atoms can participate in halogen bonding interactions, which could influence crystal packing and stability.

  • π-π stacking: The multiple aromatic rings present in the molecule provide opportunities for π-π stacking interactions between adjacent molecules.

  • C-H···π interactions: The aromatic rings can act as π-electron donors in C-H···π interactions with neighboring molecules.

In related structures, supramolecular chains along specific crystallographic directions were observed, sustained by C-H···S and C-Br···π interactions . Similar interaction patterns might be expected for our compound, with the specific nature of these interactions influenced by the unique substitution pattern.

Structure-Property Relationships

From a medicinal chemistry perspective, the structure combines several privileged scaffolds (quinazoline and pyrazoline) that have been associated with various biological activities. The halogen substituents (bromine atoms) can act as hydrogen bond acceptors through halogen bonding and may influence binding interactions with potential biological targets.

Computational Analysis and Electronic Properties

Electronic Structure Characteristics

Computational studies on related compounds provide insights into the electronic properties of 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline. Using density functional theory (DFT) approaches similar to those employed for related halo-functionalized compounds, the electronic structure of this molecule could be characterized in terms of its frontier molecular orbitals (FMOs) and electron density distribution.

For related halo-functionalized compounds, DFT studies at the CAM-B3LYP/6-311G(d,p) level of theory revealed energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the range of 7.2-7.3 eV . The specific energy gap for our compound would be influenced by its unique substitution pattern, particularly the presence of three bromine atoms.

Reactivity Parameters and Global Descriptors

Based on computational studies of related compounds, several global reactivity descriptors can be inferred for 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline:

  • Global hardness: This parameter provides insights into the stability and reactivity of the molecule. Related halo-functionalized compounds showed varied global hardness values, with compounds containing fluorine substituents (CPFH) showing higher stability and lower reactivity compared to those with bromine substituents (BCPH) .

  • Electrophilicity index: This descriptor quantifies the electrophilic character of the molecule and its potential to accept electrons. The presence of electron-withdrawing bromine substituents would likely influence this parameter.

  • Nucleophilicity index: This parameter describes the nucleophilic character of the molecule and its ability to donate electrons to electron-deficient species.

Table 3: Predicted Computational Parameters Based on Related Compounds

ParameterPredicted RangeBasis for Prediction
HOMO-LUMO Energy Gap7.0-7.3 eVBased on related halo-functionalized compounds
Global HardnessModerate to lowExpected to be lower than fluorinated analogs
Electrophilicity IndexModerate to highEnhanced by electron-withdrawing bromine substituents
Natural Bond Orbital AnalysisSignificant hyperconjugative interactionsSimilar to observations in related compounds

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis of related compounds has indicated the importance of hyperconjugative interactions for molecular stability. In related halo-functionalized compounds, NBO analysis confirmed that hyperconjugative interactions were a pivotal cause for stability . Similar hyperconjugative interactions would be expected in 2-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-bromo-4-phenylquinazoline, potentially involving the nitrogen atoms of the pyrazole and quinazoline rings and the π-systems of the aromatic rings.

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